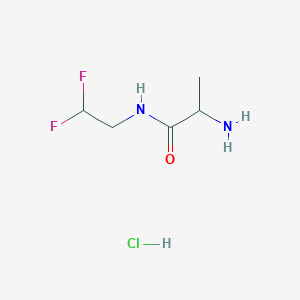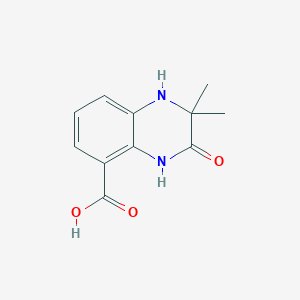
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique quinoxaline core, which is a bicyclic structure containing nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminotoluene with dimethyl acetylenedicarboxylate, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include substituted quinoxalines, reduced tetrahydroquinoxalines, and various functionalized derivatives that can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound with a similar core structure but lacking the dimethyl and carboxylic acid substitutions.
Tetrahydroquinoxaline: A reduced form of quinoxaline with similar chemical properties.
Indole Derivatives: Compounds with a similar bicyclic structure containing nitrogen atoms.
Uniqueness: The presence of the carboxylic acid group allows for further functionalization, making it a versatile compound in synthetic chemistry and various research fields .
Eigenschaften
Molekularformel |
C11H12N2O3 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
2,2-dimethyl-3-oxo-1,4-dihydroquinoxaline-5-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-11(2)10(16)12-8-6(9(14)15)4-3-5-7(8)13-11/h3-5,13H,1-2H3,(H,12,16)(H,14,15) |
InChI-Schlüssel |
YZGUDTWQNMJMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC2=C(C=CC=C2N1)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)
![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)

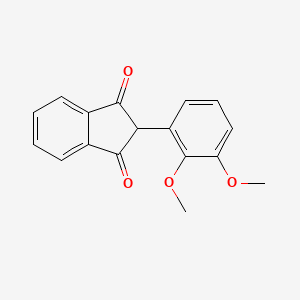
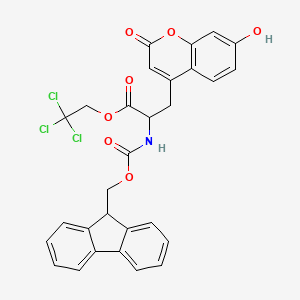
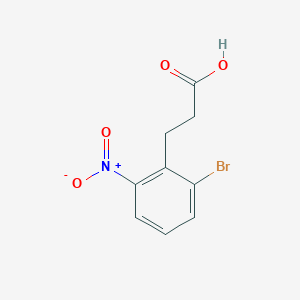
![1-[3-(Cbz-amino)-1-pyrrolidinyl]ethanone](/img/structure/B13686916.png)


